molecular formula C26H29NO6 B11108474 2-{4-[(decyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

2-{4-[(decyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B11108474
M. Wt: 451.5 g/mol
InChI Key: LOILYKFSPMKKNT-UHFFFAOYSA-N
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Description

2-{4-[(Decyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(decyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoindoline Core: This step involves the cyclization of a suitable precursor to form the isoindoline core. This can be achieved through a condensation reaction between a phthalic anhydride derivative and an amine.

    Introduction of the Decyloxycarbonyl Group: The decyloxycarbonyl group can be introduced through an esterification reaction using decanol and a suitable carboxylic acid derivative.

    Functionalization of the Phenyl Ring: The phenyl ring can be functionalized through various substitution reactions to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Decyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: The phenyl ring and other functional groups can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, and catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{4-[(Decyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, making it valuable in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 2-{4-[(decyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(Octyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
  • 2-{4-[(Butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
  • 2-{4-[(Methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Uniqueness

The uniqueness of 2-{4-[(decyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid lies in its specific structural features, such as the decyloxycarbonyl group, which may confer distinct biological activities and physicochemical properties compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C26H29NO6

Molecular Weight

451.5 g/mol

IUPAC Name

2-(4-decoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylic acid

InChI

InChI=1S/C26H29NO6/c1-2-3-4-5-6-7-8-9-16-33-26(32)18-10-13-20(14-11-18)27-23(28)21-15-12-19(25(30)31)17-22(21)24(27)29/h10-15,17H,2-9,16H2,1H3,(H,30,31)

InChI Key

LOILYKFSPMKKNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O

Origin of Product

United States

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